N-(3-methoxyphenyl)-2-phenylacetamide
Overview
Description
Scientific Research Applications
Synthesis and Analytical Characterizations
N-(3-methoxyphenyl)-2-phenylacetamide has been studied in the context of synthesizing and analyzing new psychoactive substances. Wallach et al. (2016) described the synthesis of various N-alkyl-arylcyclohexylamines, including derivatives related to N-(3-methoxyphenyl)-2-phenylacetamide. These compounds were characterized using gas chromatography, mass spectrometry, and other analytical techniques, contributing to the identification of new substances of abuse (Wallach et al., 2016).
Catalytic Hydrogenation in Green Synthesis
Zhang Qun-feng (2008) investigated the use of N-(3-Amino-4-methoxyphenyl)acetamide, a close derivative, in the production of azo disperse dyes. This study highlighted a green synthesis approach using novel catalytic hydrogenation methods, demonstrating the compound's relevance in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Pharmacological Characterizations
In pharmacological research, substances related to N-(3-methoxyphenyl)-2-phenylacetamide have been characterized for their potential effects. Colestock et al. (2018) conducted a study on 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and its analogues, examining their affinity for central nervous system receptors including the N-methyl-D-aspartate receptor (NMDAR). These findings are crucial for understanding the pharmacological profiles of such compounds (Colestock et al., 2018).
Evaluation as Potential Anticancer Agents
Research by Mohammadi-Farani et al. (2014) on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives explored their potential as anticancer agents. This study assessed the cytotoxicity of these compounds against various cancer cell lines, contributing to the ongoing search for novel cancer therapies (Mohammadi-Farani et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(11-14)16-15(17)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFKRQPUNYSMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355269 | |
Record name | N-(3-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-phenylacetamide | |
CAS RN |
50916-19-3 | |
Record name | N-(3-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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